1-chlorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorobut-3-en-2-one is an organic compound with the molecular formula C₄H₅ClO. It is characterized by the presence of a chlorine atom and a carbonyl group within its structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorobut-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of but-3-en-2-one. This reaction typically requires the use of chlorine gas and a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
1-Chlorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents for this purpose.
Substitution: Nucleophilic substitution reactions are common with this compound, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R). These reactions often occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Chlorobut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity is harnessed to create specialized chemical products.
Mechanism of Action
The mechanism of action of 1-chlorobut-3-en-2-one involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, which can result in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparison with Similar Compounds
1-Chlorobut-3-en-2-one can be compared with other similar compounds, such as:
Chloromethyl vinyl ketone: Similar in structure but with different reactivity and applications.
1-Chloro-2-butanone: Another chlorinated ketone with distinct chemical properties.
3-Chlorobut-1-ene: A related compound with variations in its chemical behavior.
The uniqueness of this compound lies in its specific reactivity and the presence of both a chlorine atom and a carbonyl group, which confer distinct chemical properties and applications.
Properties
CAS No. |
25476-89-5 |
---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
1-chlorobut-3-en-2-one |
InChI |
InChI=1S/C4H5ClO/c1-2-4(6)3-5/h2H,1,3H2 |
InChI Key |
SEVIEHFDUHCSCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.